4-Chlorobenzoic acid
Overview
Description
p-Chlorobenzoic acid: , also known as 4-chlorobenzoic acid, is an organic compound with the chemical formula C₇H₅ClO₂. It is a derivative of benzoic acid where a chlorine atom is substituted at the para position of the benzene ring. This compound appears as a white to light yellow crystalline powder and is known for its slightly pungent odor. It is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and dichloromethane [2][2].
Mechanism of Action
Target of Action
4-Chlorobenzoic acid (4-CBA) is an organic compound with the molecular formula ClC6H4CO2H . It is a degradation product of indomethacin strain ST-1 .
Mode of Action
strain ST-1 . This degradation process involves dehalogenation, a chemical reaction that removes a halogen atom from a molecule .
Biochemical Pathways
4-CBA is metabolized through a reaction exclusively involving an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid . This compound is then hydroxylated to protocatechuic acid (PCA) and subsequently metabolized via the β-ketoadipate pathway . This pathway is a common route for the degradation of aromatic compounds in bacteria .
Pharmacokinetics
Given its solubility in some organic solvents and in aqueous base , it can be inferred that it may have good bioavailability.
Result of Action
The result of 4-CBA’s action is the production of 4-hydroxybenzoic acid through the process of dehalogenation . This transformation is part of the compound’s degradation process .
Action Environment
The action of 4-CBA is influenced by both aerobic and anaerobic conditions . The degradation of 4-CBA to 4-hydroxybenzoic acid occurs under both these conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence or absence of oxygen in the environment.
Biochemical Analysis
Biochemical Properties
4-Chlorobenzoic acid is a degradation product of indomethacin . It is degraded by Acinetobacter sp. strain ST-1, which causes its dehalogenation to yield 4-hydroxybenzoic acid under both aerobic and anaerobic conditions
Cellular Effects
It is known that this compound is a degradation product of indomethacin , which is an anti-inflammatory drug that works by reducing the production of prostaglandins, compounds that cause fever, pain, stiffness, and swelling .
Molecular Mechanism
It is known that this compound is metabolized in a reaction exclusively involving an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (PCA) and subsequently metabolized via the β-ketoadipate pathway .
Temporal Effects in Laboratory Settings
It is known that this compound is a degradation product of indomethacin , which suggests that it may have some stability and degradation properties similar to those of indomethacin.
Metabolic Pathways
This compound is metabolized in a reaction exclusively involving an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (PCA) and subsequently metabolized via the β-ketoadipate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of p-chlorotoluene: One common method involves the oxidation of p-chlorotoluene using potassium permanganate in an aqueous medium. The reaction is carried out by adding potassium permanganate solution to a mixture of p-chlorotoluene and water, followed by heating and stirring at 75-90°C for 5-6 hours.
From p-chloronitrobenzene: Another method involves the reduction of p-chloronitrobenzene to p-chloroaniline using tin and hydrochloric acid, followed by diazotization with sodium nitrite and hydrochloric acid at 0-5°C.
Industrial Production Methods: Industrial production of p-chlorobenzoic acid typically involves the oxidation of p-chlorotoluene using potassium permanganate or other oxidizing agents. The process is optimized for large-scale production by controlling reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Chlorobenzoic acid can undergo further oxidation to form chlorinated derivatives of benzoic acid.
Reduction: It can be reduced to p-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in p-chlorobenzoic acid can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed:
Oxidation: Chlorinated benzoic acids.
Reduction: p-Chlorobenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
Chemistry:
- p-Chlorobenzoic acid is used as an intermediate in organic synthesis for the preparation of various pharmaceuticals, agrochemicals, and dyes[2][2].
Biology and Medicine:
- It is used in the synthesis of biologically active compounds and as a reference standard in analytical chemistry[2][2].
Industry:
- p-Chlorobenzoic acid is employed in the production of polymers, resins, and plasticizers. It is also used in the formulation of specialty chemicals and as a corrosion inhibitor[2][2].
Comparison with Similar Compounds
Benzoic acid: The parent compound without the chlorine substitution.
o-Chlorobenzoic acid: Chlorine atom substituted at the ortho position.
m-Chlorobenzoic acid: Chlorine atom substituted at the meta position.
Comparison:
Properties
IUPAC Name |
4-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGYUZYPHTUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2, Array | |
Record name | P-CHLOROBENZOIC ACID | |
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Record name | p-CHLOROBENZOIC ACID | |
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Related CAS |
15516-76-4 (mercury(+2)[2:1] salt), 3686-66-6 (hydrochloride salt) | |
Record name | p-Chlorobenzoic acid | |
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DSSTOX Substance ID |
DTXSID9024772 | |
Record name | 4-Chlorobenzoic acid | |
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Molecular Weight |
156.56 g/mol | |
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Physical Description |
Triclinic crystals or light fluffy white powder. (NTP, 1992), White odorless solid; [ICSC] Off-white or white powder; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS. | |
Record name | P-CHLOROBENZOIC ACID | |
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Boiling Point |
Sublimes (NTP, 1992) | |
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Flash Point |
238 °C, 238 °C (460 °F) (Closed cup) | |
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Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992), In water, 77 mg/L at 25 °C, Soluble in 5290 parts water, Insoluble in benzene, carbon tetrachloride; very soluble in ethanol; slightly soluble in ethyl ether, chloroform, Freely soluble in alcohol, ether, Solubility in water: none | |
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Density |
1.541 at 75 °F (NTP, 1992) - Denser than water; will sink, 1.5 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |
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Vapor Density |
Relative vapor density (air = 1): 5.4 | |
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Vapor Pressure |
0.00233 [mmHg], Vapor pressure, Pa at 25 °C: 0.3 | |
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Mechanism of Action |
Octanoate, salicylate, valproic acid, p-octyl-, p-nitro-, and p-chlorobenzoic acids were effective inhibitors of benzoic acid activation to benzoyl-CoA by mitochondrial extracts. p-Aminobenzoic acid was much less effective. Of these compounds, only salicylate and p-nitrobenzoic acid were not activated to their respective CoA esters. Salicylate, p-chloro- and p-nitrobenzoic acids effectively prevented inhibition of glucose synthesis and alpha-keto[1-(14)C]isovalerate oxidation by valproic acid, p-octyl-, and p-aminobenzoic acids, p-Octyl- and p-aminobenzoic acids greatly depleted hepatocyte free CoA and acetyl-CoA contents and increased the content of acid-insoluble and acid-soluble CoA esters respectively. p-Chloro- and p-nitrobenzoic acids prevented the sequestration of CoA as p-octylbenzoyl-CoA or p-aminobenzoyl-CoA in hepatocytes incubated with these compounds. p-Chlorobenzoic acid not only prevented but also reversed the inhibition of gluconeogenesis in hepatocytes incubated with p-octylbenzoic acid. These results suggest that p-chloro- or p-nitrobenzoic acids might be effectively used to reverse some of the hepatotoxic effects of the CoA esters of valproic acid or naturally-occurring organic acids, such as those which accumulate in Reye's Syndrome or organic acidemias. | |
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Color/Form |
Triclinic prisms from alcohol and ether | |
CAS No. |
74-11-3 | |
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Melting Point |
469 °F (NTP, 1992), 243 °C, MP: 44 °C /p-Chlorobenzoic acid, methyl ester/ | |
Record name | P-CHLOROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19983 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-Chlorobenzoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03728 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | P-CHLOROBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6019 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CHLOROBENZOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 4-chlorobenzoic acid is C7H5ClO2, and its molecular weight is 156.57 g/mol [].
A: Numerous studies utilize various spectroscopic techniques to characterize this compound. For instance, UV/Vis spectrophotometry is employed to investigate its interactions with surfactant systems [] and monitor its degradation in photocatalytic processes [, ]. FTIR spectroscopy is used to confirm the molecular structure of synthesized complexes [, ]. NMR and mass spectrometry are employed to identify this compound and its metabolites during biodegradation studies [, , , , ].
A: this compound can be degraded by various microorganisms in the environment. Many bacterial strains utilize an oxidative pathway, often initiating with hydrolytic dehalogenation to produce 4-hydroxybenzoic acid [, , , ]. This compound is further metabolized, often via protocatechuic acid and the β-ketoadipate pathway, ultimately leading to mineralization [, ].
A: this compound, often originating from the degradation of polychlorinated biphenyls, persists in the environment and can be found in soil and water sources []. While microbial communities contribute to its breakdown [], advanced oxidation processes utilizing TiO2 photocatalysts are also being explored for its removal from water [, , ].
A: A variety of bacterial species, primarily Pseudomonas and Acinetobacter strains, are capable of degrading this compound [, , , , , , , ]. These bacteria often utilize enzymes like catechol 1,2-dioxygenase to break down this compound and its metabolites [, , , ].
A: Research suggests that bacterial communities residing in environments with long-term organochlorine contamination develop specific enzymes for degradation. Analysis of the benA gene, encoding the α-subunit of benzoate 1,2-dioxygenase, reveals variations among isolates from contaminated soils []. For instance, some strains show high similarity to the benA gene of Pseudomonas putida, while others align more closely with Pseudomonas sp. VLB120 []. This diversity highlights the adaptability of microbial communities in response to environmental pollutants.
ANone: Several analytical techniques are employed to quantify this compound, including:
- High-performance liquid chromatography (HPLC): This technique is frequently used to separate, identify, and quantify this compound and its degradation products in various matrices [, , , , ].
- Gas chromatography-mass spectrometry (GC-MS): This method is employed to characterize and quantify this compound and its metabolites in environmental and biological samples [, ].
- UV/Vis spectrophotometry: This technique is utilized to monitor the degradation of this compound in photocatalytic processes and study its interactions with other compounds [, ].
A: Analytical methods for this compound quantification are validated according to established guidelines, such as those provided by the International Conference on Harmonisation (ICH) []. Validation parameters typically include:
ANone: this compound is primarily used as an intermediate in the synthesis of various chemical compounds, including:
- Pharmaceuticals: It serves as a precursor for the production of some pharmaceutical drugs [, ].
- Pesticides: It is utilized in the manufacturing of certain pesticides [].
A: The solubilization of this compound in aqueous solutions of cationic, nonionic, and mixed surfactant systems has been extensively studied []. The solubilization process is influenced by factors such as:
- Temperature: Solubilization constants (Ks) generally increase with increasing temperature, indicating an endothermic process [].
- Surfactant type and concentration: The type and concentration of the surfactant significantly affect the solubilization of this compound. For instance, cationic surfactants tend to exhibit higher solubilization capacities compared to nonionic surfactants [].
- Alkyl chain length of surfactant: The length of the alkyl chain in surfactant molecules influences the solubilization of this compound, with longer chains generally resulting in higher solubilization constants [].
ANone: While the exact mechanism requires further investigation, research suggests that the photocatalytic degradation of this compound by TiO2 is influenced by several factors:
- TiO2 crystal structure and properties: The photocatalytic activity of TiO2 varies depending on the crystal structure, surface area, and charge carrier recombination rate [, ]. For example, TiO2 nanotubes with an optimal ratio of anatase and rutile phases exhibit enhanced photocatalytic activity compared to pure anatase or rutile phases [].
- Solution characteristics: The pH of the solution and the presence of other ions can affect the degradation rate of this compound [].
A: this compound exhibits moderate toxicity [, ]. Studies on rats indicate potential effects on the liver and kidneys following subchronic oral administration []. The average lethal dose (LD50) for oral administration in mice ranges from 1.100 to 1.450 mg/kg, highlighting the importance of handling this compound with care [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.